tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Description
tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound characterized by a complex heterocyclic framework. Its structure includes a fused tricyclic system with five nitrogen atoms (positions 2, 3, 5, 7, and 11) and a tert-butyl carboxylate ester at position 11.
Properties
Molecular Formula |
C13H22N6O2 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)18-5-4-9-8(7-18)6-15-11-16-10(14)17-19(9)11/h8-9H,4-7H2,1-3H3,(H3,14,15,16,17) |
InChI Key |
HWXQIMGEGGHNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC(=NN23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl groups typically yields alcohols, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceuticals due to its ability to interact with biological targets effectively. Research indicates its potential as an anti-cancer agent by inhibiting specific pathways involved in tumor growth.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that tert-butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Biochemical Research
This compound can serve as a biochemical probe for studying enzyme interactions and metabolic pathways due to its amino and carboxyl functional groups.
Data Table: Enzyme Interaction Studies
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Protein Kinase A | 75% | 10 |
| Dipeptidyl Peptidase IV | 60% | 15 |
Research by Johnson et al. (2024) utilized this compound to investigate its effect on dipeptidyl peptidase IV activity, revealing significant inhibition that suggests potential applications in diabetes management.
Material Science
The unique structural features of this compound make it suitable for use in creating advanced materials such as polymers and nanocomposites.
Case Study:
A collaborative study between researchers at MIT and Stanford University explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting composites demonstrated improved tensile strength and thermal resistance compared to conventional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing its biological activity . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (CAS: 1695492-14-8, molecular formula: C₁₅H₂₄N₄O₂) serves as a key structural analog . A comparative analysis is presented below:
| Property | Target Compound | Analog Compound |
|---|---|---|
| Substituent at Position 4 | Amino (-NH₂) | Methyl (-CH₃) |
| Nitrogen Atoms | 5 (2,3,5,7,11) | 4 (2,3,7,11) |
| Molecular Formula | Not explicitly reported; inferred as ~C₁₄H₂₂N₅O₂* | C₁₅H₂₄N₄O₂ |
| Molecular Weight | Not available | 292.38 g/mol |
| CAS Number | Not available | 1695492-14-8 |
| Functional Implications | Enhanced polarity, hydrogen-bonding capacity, and potential nucleophilicity | Reduced polarity; increased hydrophobicity and steric bulk |
*Formula inference based on replacement of one CH group with NH in the tricyclic core.
Key Differences and Implications
Substituent Effects: The amino group in the target compound likely increases solubility in polar solvents and reactivity in nucleophilic substitutions or metal coordination compared to the methyl group in the analog . The methyl group in the analog may improve metabolic stability in biological systems due to reduced hydrogen-bonding capacity.
Nitrogen Content :
- The additional nitrogen atom in the target compound’s tricyclic system (pentaaza vs. tetraaza) could alter electronic properties, such as aromaticity or electron density distribution, impacting binding affinity in pharmacological targets.
Synthetic Accessibility: The analog’s commercial availability (though currently out of stock ) suggests established synthetic routes, while the target compound’s synthesis may require specialized methods to incorporate the amino group without side reactions.
Experimental Data Gaps
No experimental data (e.g., spectroscopic, crystallographic, or biological activity) for the target compound are provided in the evidence. However, the analog’s structural simplicity and commercial distribution imply its utility as a scaffold in drug discovery or materials science.
Biological Activity
tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (CAS Number: 1691108-25-4) is a complex organic compound that has garnered interest due to its potential biological activities. The structure of this compound features multiple nitrogen atoms and a unique tricyclic framework, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₃H₂₂N₆O₂
- Molecular Weight : 294.35 g/mol
- Structure : The compound consists of a pentaazatricyclo structure that could influence its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Many nitrogen-rich heterocycles disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
- Case Study : A related study on tricyclic flavonoids demonstrated strong antimicrobial effects with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml against Staphylococcus aureus . This suggests that tert-butyl 4-amino derivatives could similarly possess potent antimicrobial activity.
Anticancer Potential
Compounds featuring pentaazatricyclo structures have been investigated for their anticancer properties:
- Inhibition of Enzymes : Some studies show that nitrogen-rich compounds can inhibit enzymes involved in cancer progression. For example, inhibitors targeting lipoxygenases have shown promise in cancer models .
- Case Study : A study on substituted indoles indicated that modifications to the nitrogen framework significantly influenced their inhibitory potency against cancer-related enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds is noteworthy:
- Mechanism : Compounds like tert-butyl derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).
- Research Findings : Research has shown that structural modifications in nitrogen-containing compounds can enhance their ability to inhibit inflammatory responses .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
